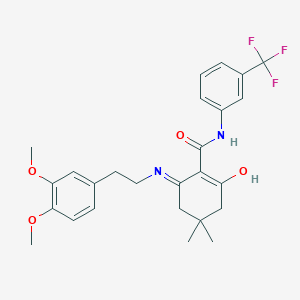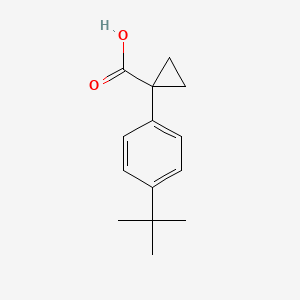![molecular formula C17H15ClO5S B2863530 methyl (2E)-3-(4-chlorophenyl)-2-[(4-methoxyphenyl)sulfonyl]acrylate CAS No. 1564076-29-4](/img/structure/B2863530.png)
methyl (2E)-3-(4-chlorophenyl)-2-[(4-methoxyphenyl)sulfonyl]acrylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl (2E)-3-(4-chlorophenyl)-2-[(4-methoxyphenyl)sulfonyl]acrylate is a useful research compound. Its molecular formula is C17H15ClO5S and its molecular weight is 366.81. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
准备方法
Synthetic Routes and Reaction Conditions: : The synthesis of methyl (2E)-3-(4-chlorophenyl)-2-[(4-methoxyphenyl)sulfonyl]acrylate typically involves the reaction between 4-chlorobenzaldehyde and 4-methoxyphenylsulfonylmethyl acetate. The reaction proceeds through a base-catalyzed aldol condensation followed by esterification. Common bases used include sodium hydroxide or potassium carbonate. The reaction is often carried out in an organic solvent like toluene or ethanol under reflux conditions.
Industrial Production Methods: : In an industrial setting, the production of this compound may utilize large-scale batch reactors with stringent control over temperature, pressure, and the molar ratios of reactants. Solvent recovery and purification processes are integral to ensure high yield and purity of the product.
化学反应分析
Types of Reactions
Oxidation: : This compound can undergo oxidation reactions, typically in the presence of strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acid derivatives.
Reduction: : Reductive reactions involving hydride donors like sodium borohydride can convert the ester group into an alcohol.
Substitution: : The aromatic rings allow for electrophilic and nucleophilic substitution reactions, facilitating modifications at the chlorine or methoxy positions.
Common Reagents and Conditions: : Oxidation may require acidic or basic conditions depending on the oxidizing agent. Reduction reactions generally occur in inert solvents like ether or tetrahydrofuran.
Major Products Formed: : Oxidation yields carboxylic acids, while reduction and substitution reactions can produce alcohols or substituted aromatic compounds.
Scientific Research Applications: Methyl (2E)-3-(4-chlorophenyl)-2-[(4-methoxyphenyl)sulfonyl]acrylate finds utility across various domains:
Chemistry: : Utilized as an intermediate in organic synthesis, particularly in the development of new organic compounds with potential therapeutic applications.
Biology: : Investigated for its effects on biological systems, including its role as an inhibitor or activator of certain enzymes.
Industry: : Used in the production of specialty chemicals and advanced materials due to its unique chemical properties.
Mechanism of Action: The compound's mechanism of action is primarily dependent on its structural features. The aromatic rings and functional groups allow it to interact with various molecular targets, such as proteins or enzymes. These interactions can modulate the activity of the target molecules, leading to various biological effects. For instance, the sulfonyl group may enable the compound to act as an enzyme inhibitor by mimicking the substrate or binding to the active site.
Comparison with Similar Compounds: this compound can be compared with other compounds possessing similar structural motifs:
Methyl (2E)-3-(4-fluorophenyl)-2-[(4-methoxyphenyl)sulfonyl]acrylate: : This compound has a fluorine atom instead of chlorine, which may alter its reactivity and biological interactions.
Ethyl (2E)-3-(4-chlorophenyl)-2-[(4-methoxyphenyl)sulfonyl]acrylate: : An ethyl ester instead of a methyl ester, potentially affecting its solubility and metabolic stability.
Methyl (2E)-3-(4-chlorophenyl)-2-[(4-hydroxyphenyl)sulfonyl]acrylate: : With a hydroxy group instead of a methoxy group, influencing its hydrogen bonding capabilities and reactivity.
Each of these compounds showcases different reactivities and applications, emphasizing the unique attributes of this compound in various scientific and industrial contexts.
Hope that was useful! What else can I help you with?
属性
IUPAC Name |
methyl (E)-3-(4-chlorophenyl)-2-(4-methoxyphenyl)sulfonylprop-2-enoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClO5S/c1-22-14-7-9-15(10-8-14)24(20,21)16(17(19)23-2)11-12-3-5-13(18)6-4-12/h3-11H,1-2H3/b16-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYWGUMUHBNFMSQ-LFIBNONCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)C(=CC2=CC=C(C=C2)Cl)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)S(=O)(=O)/C(=C/C2=CC=C(C=C2)Cl)/C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![6-Isopropyl-2-(2-(p-tolylthio)acetamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2863447.png)

![[(1-Cyanocyclohexyl)(methyl)carbamoyl]methyl 2-{8-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl}acetate](/img/structure/B2863450.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-{[3-(3,5-dimethylphenyl)-3H-imidazo[4,5-b]pyridin-2-yl]methyl}piperazine-1-carboxamide](/img/new.no-structure.jpg)

![(Z)-3-[5-Chloro-1-[(4-chlorophenyl)methyl]-3-methylpyrazol-4-yl]-2-cyano-N-[2-(3,4-dimethoxyphenyl)ethyl]prop-2-enamide](/img/structure/B2863457.png)
![1-((3-fluorobenzyl)thio)-4-(thiophen-2-ylmethyl)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B2863459.png)
![3-Hydroxy-4,7,7-trimethylbicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B2863461.png)
![N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)furan-2-carboxamide](/img/structure/B2863462.png)
![3-{[1-(4-ethoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-1-phenylurea](/img/structure/B2863463.png)
![N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-1-(m-tolyl)methanesulfonamide](/img/structure/B2863464.png)
![2-({[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-3-ethyl-6-phenyl-3H,4H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B2863465.png)

![3-[(2-Methylbenzoyl)amino]-3-(3-phenoxyphenyl)propanoic acid](/img/structure/B2863468.png)
